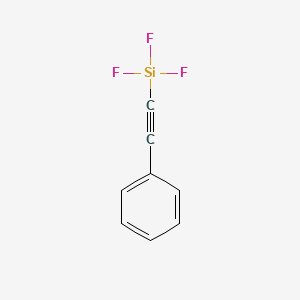
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is an organic compound that belongs to the class of ketones It features a phenyl group, a benzoyl group, and a chlorophenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a phenyl-substituted butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-benzoyl-1-butanone: Lacks the chlorophenyl group.
1-Phenyl-3-(4-chlorophenyl)-1-butanone: Lacks the benzoyl group.
2-Benzoyl-3-(4-chlorophenyl)-1-butanone: Lacks the phenyl group.
Uniqueness
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is unique due to the presence of all three functional groups (phenyl, benzoyl, and chlorophenyl) on the butanone backbone. This combination of functional groups may impart distinct chemical and biological properties, making it a compound of interest for various applications.
Propriétés
Formule moléculaire |
C23H19ClO2 |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H19ClO2/c1-16(17-12-14-20(24)15-13-17)21(22(25)18-8-4-2-5-9-18)23(26)19-10-6-3-7-11-19/h2-16,21H,1H3 |
Clé InChI |
KSAKQKGFISOUNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
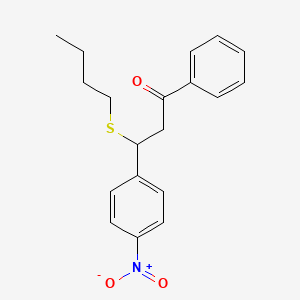
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
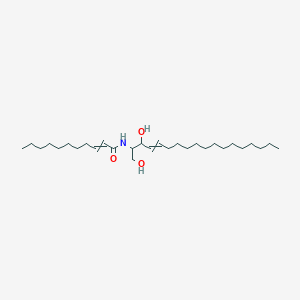
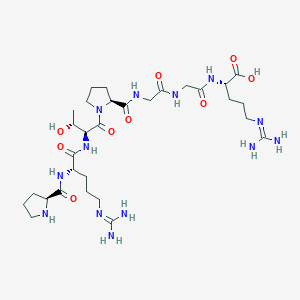
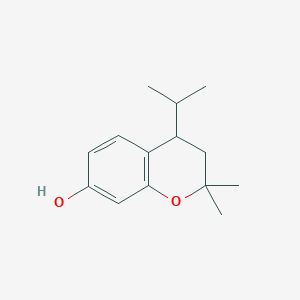
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
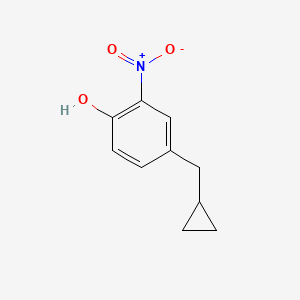
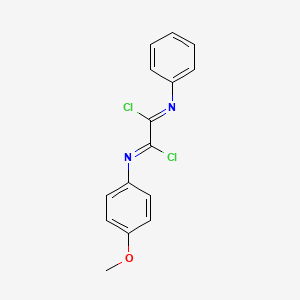
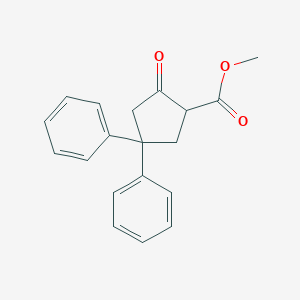
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
